molecular formula C14H25O4P B14705924 Tetraethoxy(phenyl)-lambda~5~-phosphane CAS No. 23855-82-5

Tetraethoxy(phenyl)-lambda~5~-phosphane

Cat. No.: B14705924
CAS No.: 23855-82-5
M. Wt: 288.32 g/mol
InChI Key: YDYALVKPNTWSGC-UHFFFAOYSA-N
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Description

Tetraethoxy(phenyl)-λ⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus center (λ⁵-phosphane) bonded to four ethoxy groups and one phenyl substituent. The λ⁵-phosphane structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and materials science . Key features include:

  • Electronic effects: Ethoxy groups act as electron-donating substituents, stabilizing the phosphorus center.
  • Steric bulk: The tetraethoxy configuration may hinder nucleophilic attack, influencing reactivity .

Properties

CAS No.

23855-82-5

Molecular Formula

C14H25O4P

Molecular Weight

288.32 g/mol

IUPAC Name

tetraethoxy(phenyl)-λ5-phosphane

InChI

InChI=1S/C14H25O4P/c1-5-15-19(16-6-2,17-7-3,18-8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3

InChI Key

YDYALVKPNTWSGC-UHFFFAOYSA-N

Canonical SMILES

CCOP(C1=CC=CC=C1)(OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethoxy(phenyl)-lambda~5~-phosphane typically involves the reaction of phenylphosphonic dichloride with ethanol in the presence of a base. The reaction proceeds as follows:

PhPCl2+4EtOHPhP(OEt)4+2HCl\text{PhPCl}_2 + 4 \text{EtOH} \rightarrow \text{PhP(OEt)}_4 + 2 \text{HCl} PhPCl2​+4EtOH→PhP(OEt)4​+2HCl

where Ph represents the phenyl group and Et represents the ethoxy group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetraethoxy(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetraethoxy(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetraethoxy(phenyl)-lambda~5~-phosphane involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions and influencing biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares Tetraethoxy(phenyl)-λ⁵-phosphane with structurally related compounds:

Compound Name Substituents Key Functional Groups Notable Properties References
Tetraethoxy(phenyl)-λ⁵-phosphane 4 ethoxy, 1 phenyl P–O, P–C (aromatic) High solubility in polar organic solvents*
Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane 2 methoxy, 1 thioxo, phenoxy P–S, P–O Enhanced solubility in dichloromethane
Diethoxy-(4-nitrophenoxy)-thioxo-λ⁵-phosphane 2 ethoxy, 1 thioxo, 4-nitrophenoxy P–S, P–O (electron-withdrawing) Reactivity in nitro-group-mediated reactions
Ethyl 2-(triphenyl-λ⁵-phosphanylidene)acetate Triphenylphosphoranylidene, ester P=C, ester Wittig reagent for alkene synthesis
(4-Ethenylphenyl)(oxo)diphenyl-λ⁵-phosphane Oxo, ethenylphenyl, diphenyl P=O, vinyl Polymerizable phosphine oxide

*Inferred from ethoxy-rich analogs .

Solubility and Reactivity

  • Solubility : Ethoxy and methoxy groups enhance solubility in organic solvents (e.g., dichloromethane, THF) due to increased polarity . Tetraethoxy(phenyl)-λ⁵-phosphane is expected to exhibit similar trends, though steric hindrance from four ethoxy groups may reduce solubility compared to smaller analogs like diethoxy derivatives.
  • For example, Diethoxy-(4-nitrophenoxy)-thioxo-λ⁵-phosphane undergoes nitro-group-mediated reactions absent in the target compound .

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